molecular formula C9H4F3NO2 B1428596 3-Cyano-5-(trifluoromethyl)benzoic acid CAS No. 942077-16-9

3-Cyano-5-(trifluoromethyl)benzoic acid

Cat. No. B1428596
Key on ui cas rn: 942077-16-9
M. Wt: 215.13 g/mol
InChI Key: CILFQQDMSXNYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09303000B2

Procedure details

In a 3-neck 100 mL round-bottomed flask, 3-bromo-5-(trifluoromethyl)benzoic acid (10.0, 1.0 eq.) was dissolved in DMF (100 mL, 10 Vol). CuCN was added at RT and the reaction was stirred at 150° C. for 15-16 hr. Reaction completion was monitored on TLC using MeOH:dichloromethane (1:9) mobile phase. Reaction mixture was quenched into the ice-water slurry (1000 mL) and filtered over celite. Compound was extracted in the ethyl acetate (250 mL×3). Organic layer was washed with water (150 mL) followed by drying using anhydrous sodium sulphate. Organic layer was concentrated under reduced pressure. Then again the crude was dissolved in ethyl acetate and extracted with (250 mL×3). Combined aqueous layer was again acidified with dil HCl (350 mL) to get pH 3. Then aqueous layer was extracted with ethyl acetate (250 mL×3). This combined organic layer was washed with water (150 mL) followed by drying using anhydrous sodium sulphate. Organic layer was concentrated under reduced pressure to afford 6.0 g of crude compound, Yield (75.4%). This crude material was directly used for next step without purification; Mass: (ES−) 214.14 (M−1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
MeOH dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([OH:7])=[O:6].[C:15]([Cu])#[N:16].CO.ClCCl>CN(C=O)C>[C:15]([C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([OH:7])=[O:6])#[N:16] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[Cu]
Step Three
Name
MeOH dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 150° C. for 15-16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction completion
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched into the ice-water slurry (1000 mL)
FILTRATION
Type
FILTRATION
Details
filtered over celite
EXTRACTION
Type
EXTRACTION
Details
Compound was extracted in the ethyl acetate (250 mL×3)
WASH
Type
WASH
Details
Organic layer was washed with water (150 mL)
CUSTOM
Type
CUSTOM
Details
by drying
CONCENTRATION
Type
CONCENTRATION
Details
Organic layer was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Then again the crude was dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with (250 mL×3)
CUSTOM
Type
CUSTOM
Details
to get pH 3
EXTRACTION
Type
EXTRACTION
Details
Then aqueous layer was extracted with ethyl acetate (250 mL×3)
WASH
Type
WASH
Details
This combined organic layer was washed with water (150 mL)
CUSTOM
Type
CUSTOM
Details
by drying
CONCENTRATION
Type
CONCENTRATION
Details
Organic layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15.5 (± 0.5) h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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